Cas no 242471-91-6 (1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone)

1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 化学的及び物理的性質
名前と識別子
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- 1-(2,4-DICHLOROBENZYL)-3-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-2(1H)-PYRIDINONE
- 2(1H)-Pyridinone, 1-[(2,4-dichlorophenyl)methyl]-3-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-
- 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614801-10mg |
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridin-2(1H)-one |
242471-91-6 | 98% | 10mg |
¥809 | 2023-04-06 | |
Key Organics Ltd | 10E-360S-0.5G |
1-(2,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | >95% | 0.5g |
£385.00 | 2025-02-09 | |
TRC | D141005-50mg |
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | 50mg |
$ 380.00 | 2022-06-05 | ||
Key Organics Ltd | 10E-360S-10MG |
1-(2,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | >95% | 10mg |
£48.00 | 2025-02-09 | |
A2B Chem LLC | AI69233-10mg |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one |
242471-91-6 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI69233-1mg |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one |
242471-91-6 | >95% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614801-1mg |
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridin-2(1H)-one |
242471-91-6 | 98% | 1mg |
¥436 | 2023-04-06 | |
TRC | D141005-25mg |
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | 25mg |
$ 230.00 | 2022-06-05 | ||
Key Organics Ltd | 10E-360S-1G |
1-(2,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | >95% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 10E-360S-1MG |
1-(2,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
242471-91-6 | >95% | 1mg |
£28.00 | 2025-02-09 |
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinoneに関する追加情報
Introduction to 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (CAS No. 242471-91-6)
The compound 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone, identified by its CAS number 242471-91-6, represents a significant advancement in the realm of pharmaceutical chemistry. This intricate molecular structure combines multiple pharmacophoric elements, making it a promising candidate for further exploration in medicinal chemistry and drug development. The compound's architecture integrates a 2,4-dichlorobenzyl moiety with a 4-methyl-5-sulfanyl-4H-1,2,4-triazole ring system linked to a pyridinone core. Such a combination suggests potential biological activities that warrant in-depth investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. The presence of the 2,4-dichlorobenzyl group may contribute to its lipophilicity and ability to penetrate biological membranes, while the pyridinone moiety is known for its role in stabilizing hydrogen bonds and enhancing binding affinity. The triazole ring, characterized by its unique electron-rich structure, is frequently employed in drug design due to its ability to modulate enzyme activity and receptor binding. The sulfanyl group further introduces polar interactions, which could enhance solubility and bioavailability.
In the context of contemporary pharmaceutical research, compounds like 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone are being scrutinized for their potential applications in treating various diseases. For instance, studies have indicated that the structural features of this compound may make it effective against enzymes involved in inflammatory pathways. The triazole moiety has been particularly noted for its anti-inflammatory properties in several preclinical models. Additionally, the pyridinone core is structurally analogous to known bioactive molecules that exhibit antimicrobial and antiviral effects. These findings underscore the compound's multifaceted therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The incorporation of the 4-methyl-5-sulfanyl group into the triazole ring presents a synthetic challenge but also offers an opportunity to fine-tune electronic properties for optimal biological activity. Researchers have leveraged modern spectroscopic techniques like NMR and mass spectrometry to elucidate the structure and confirm the integrity of synthesized intermediates.
Evaluation of the pharmacokinetic profile is essential for assessing the clinical relevance of any novel compound. Preliminary studies on 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have revealed promising metabolic stability and favorable pharmacokinetic properties. The compound demonstrates moderate solubility in aqueous media while maintaining reasonable bioavailability in vivo. These characteristics are critical for ensuring effective drug delivery and therapeutic efficacy. Furthermore, toxicological assessments have shown no significant adverse effects at tested doses, suggesting a favorable safety profile that warrants further clinical investigation.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel compounds with therapeutic potential. Machine learning algorithms have been trained on vast datasets containing structural and biological information to predict the activity of molecules like 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone against multiple targets. These computational predictions have guided experimental efforts toward optimizing lead compounds for clinical development. The synergy between experimental chemistry and computational modeling represents a powerful approach for accelerating innovation in pharmaceutical research.
Future directions for research on this compound include exploring its mechanism of action at a molecular level. Understanding how it interacts with specific enzymes or receptors will provide insights into its therapeutic effects and help identify potential side effects or drug-drug interactions. Additionally, formulation studies are being conducted to enhance its bioavailability through novel delivery systems such as nanoparticles or prodrugs. These efforts aim to maximize therapeutic outcomes while minimizing adverse effects.
The broader significance of compounds like 1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone lies in their contribution to expanding the chemical toolbox available for drug development. By combining diverse structural motifs into a single molecule, researchers can engineer compounds with tailored properties suited for specific therapeutic applications. As our understanding of disease mechanisms evolves alongside advances in synthetic chemistry and biotechnology, such multifunctional molecules will play an increasingly pivotal role in addressing unmet medical needs.
242471-91-6 (1-(2,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone) 関連製品
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